Evidence Item 1: Verified Structural Intermediate in a High-Potency Antidiabetic Series
5-Ethyl-4-phenyloxazole is a key building block for advanced thiazolidinedione derivatives. A specific derivative incorporating the 5-ethyl-4-phenyloxazole moiety, namely 2-[2-(4-aminophenoxy)ethyl]-5-ethyl-4-phenyloxazole (CAS 107325-06-4) , was synthesized as a direct precursor to a series of compounds evaluated for hypoglycemic and hypolipidemic activity. The ultimate lead compound from this series, a thiazolidinedione derivative (compound 18), demonstrated over 100 times the in vivo potency of the clinical drug pioglitazone in insulin-resistant, genetically obese KKA(y) mice [1]. This establishes the 5-ethyl-4-phenyloxazole scaffold as critical for achieving this specific, high-potency pharmacological profile.
| Evidence Dimension | In Vivo Hypoglycemic Potency (Relative Activity) |
|---|---|
| Target Compound Data | Compound 18 (a thiazolidinedione derivative synthesized from a 5-ethyl-4-phenyloxazole intermediate) |
| Comparator Or Baseline | Pioglitazone (AD-4833, U-72107) |
| Quantified Difference | >100-fold more potent |
| Conditions | Insulin-resistant, genetically obese, and diabetic KKA(y) mouse model |
Why This Matters
This demonstrates that the 5-ethyl-4-phenyloxazole scaffold is not generic; it enabled the discovery of a compound with a dramatic, quantifiable potency advantage over a marketed drug, making it essential for reproducing that specific line of research.
- [1] Sohda, T., Mizuno, K., Momose, Y., Ikeda, H., Fujita, T., & Meguro, K. (1992). Studies on antidiabetic agents. 11. Novel thiazolidinedione derivatives as potent hypoglycemic and hypolipidemic agents. Journal of Medicinal Chemistry, 35(14), 2617-2626. View Source
